molecular formula C12H11N3O3P+ B15089287 diphenoxyphosphorylimino(imino)azanium

diphenoxyphosphorylimino(imino)azanium

Cat. No.: B15089287
M. Wt: 276.21 g/mol
InChI Key: HIZUHXBMFBTZBR-UHFFFAOYSA-N
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Description

Diphenoxyphosphorylimino(imino)azanium is a complex organic compound characterized by its unique structure, which includes phosphorus, nitrogen, and oxygen atoms. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenoxyphosphorylimino(imino)azanium typically involves the reaction of diphenylphosphoryl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Diphenylphosphoryl Chloride: This is achieved by reacting phosphorus trichloride with phenol in the presence of a base.

    Reaction with Amine: The diphenylphosphoryl chloride is then reacted with an amine, such as aniline, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Diphenoxyphosphorylimino(imino)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Diphenoxyphosphorylimino(imino)azanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which diphenoxyphosphorylimino(imino)azanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphorylimino-imino-azanium: Shares a similar structure but differs in its reactivity and applications.

    Imino-bridged N-rich compounds: Known for their energetic properties and stability.

Uniqueness

Diphenoxyphosphorylimino(imino)azanium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C12H11N3O3P+

Molecular Weight

276.21 g/mol

IUPAC Name

diphenoxyphosphorylimino(imino)azanium

InChI

InChI=1S/C12H11N3O3P/c13-14-15-19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H/q+1

InChI Key

HIZUHXBMFBTZBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N=[N+]=N)OC2=CC=CC=C2

Origin of Product

United States

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